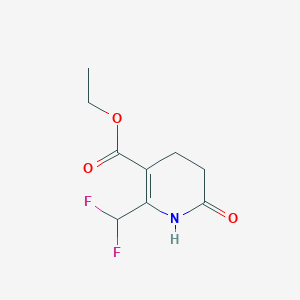
Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a synthetic organic compound that belongs to the class of difluoromethylated heterocycles This compound is of significant interest due to its unique chemical structure, which includes a difluoromethyl group, a pyridine ring, and an ester functional group
Preparation Methods
The synthesis of Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be constructed through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyridine carboxylic acids, while reduction may produce difluoromethylated pyridine alcohols.
Scientific Research Applications
Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development.
Agrochemicals: The compound can be used in the development of new pesticides and herbicides.
Materials Science: The compound’s difluoromethyl group can impart desirable properties, such as increased lipophilicity and metabolic stability, to materials used in various applications.
Mechanism of Action
The mechanism of action of Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall efficacy .
Comparison with Similar Compounds
Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can be compared with other difluoromethylated heterocycles, such as:
Difluoromethylated Pyridines: These compounds share a similar core structure but may differ in the position and nature of the difluoromethyl group.
Difluoromethylated Pyrimidines: These compounds contain a pyrimidine ring instead of a pyridine ring, leading to differences in chemical reactivity and biological activity.
Difluoromethylated Indoles: These compounds feature an indole ring, which can impart different pharmacological properties compared to pyridine-based compounds.
Biological Activity
Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C9H10F2N2O3
- Molecular Weight : 236.18 g/mol
- CAS Number : 194673-12-6
- Melting Point : 128–130 °C
- Boiling Point : 294 °C
- Density : 1.351 g/cm³
The biological activity of this compound has been linked to its ability to interact with various biological targets. The compound is believed to act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to neurotransmitter regulation.
Key Enzyme Interactions
- GABA-Aminotransferase Inhibition : this compound shows potential as an inhibitor of GABA aminotransferase (GABA-AT), which is crucial for maintaining GABA levels in the brain. Elevated GABA levels can have therapeutic implications for conditions such as epilepsy and anxiety disorders .
- Antioxidant Activity : The compound exhibits antioxidant properties, which may help in mitigating oxidative stress and related cellular damage. This activity has been evaluated through various assays including DPPH radical scavenging tests .
Antimicrobial Activity
Recent studies have demonstrated that this compound possesses notable antimicrobial properties against several pathogenic microorganisms. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against various strains of bacteria and fungi showed promising results. The compound was effective in inhibiting growth at concentrations lower than those commonly used in clinical settings .
- Neuroprotective Effects : In vitro studies have indicated that the compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing neuronal apoptosis under oxidative stress conditions. This suggests a potential application in neurodegenerative disease treatment .
Properties
Molecular Formula |
C9H11F2NO3 |
|---|---|
Molecular Weight |
219.18 g/mol |
IUPAC Name |
ethyl 6-(difluoromethyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C9H11F2NO3/c1-2-15-9(14)5-3-4-6(13)12-7(5)8(10)11/h8H,2-4H2,1H3,(H,12,13) |
InChI Key |
AOHLAIPMKRHLJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)CC1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















